1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Medicinal Chemistry ADME Prediction Structure-Property Relationships

1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898368-92-8) is a synthetic small molecule belonging to the piperidine-sulfonylurea class, combining a thiophene-2-sulfonyl warhead with a piperidine-ethyl linker and an m-tolyl-urea terminus. This compound falls under the broader patent family of piperidinesulfonylureas and -thioureas (e.g., US8586612B2), which are described as valuable active pharmaceutical ingredients showing an inhibitory effect on ATP-sensitive potassium channels of the myocardium, relevant to cardiovascular disorders.

Molecular Formula C19H25N3O3S2
Molecular Weight 407.55
CAS No. 898368-92-8
Cat. No. B2788636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea
CAS898368-92-8
Molecular FormulaC19H25N3O3S2
Molecular Weight407.55
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C19H25N3O3S2/c1-15-6-4-7-16(14-15)21-19(23)20-11-10-17-8-2-3-12-22(17)27(24,25)18-9-5-13-26-18/h4-7,9,13-14,17H,2-3,8,10-12H2,1H3,(H2,20,21,23)
InChIKeyCFBUEDWCAWYDKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898368-92-8)


1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898368-92-8) is a synthetic small molecule belonging to the piperidine-sulfonylurea class, combining a thiophene-2-sulfonyl warhead with a piperidine-ethyl linker and an m-tolyl-urea terminus [1]. This compound falls under the broader patent family of piperidinesulfonylureas and -thioureas (e.g., US8586612B2), which are described as valuable active pharmaceutical ingredients showing an inhibitory effect on ATP-sensitive potassium channels of the myocardium, relevant to cardiovascular disorders [2].

Why 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea Cannot Be Casually Replaced by In-Class Sulfonylurea Analogs


Generic substitution within the piperidine-sulfonylurea chemotype is not straightforward due to the high sensitivity of target binding to variations in the arylsulfonyl and urea N-substituent groups. The sulfonyl moiety directly engages the target protein's binding pocket, while the urea group further tunes affinity and selectivity; even closely related analogs such as 1-cyclohexyl-3-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}urea (CAS 887861-05-4, differing only in the cyclohexyl-for-m-tolyl replacement) or 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898444-76-3, differing in the phenylsulfonyl-for-thiophenesulfonyl group) cannot be assumed to possess equivalent potency, selectivity, or pharmacokinetic profiles without direct comparative data [1]. The m-tolyl and thiophen-2-ylsulfonyl combination is a defined structural choice that creates a distinct chemical space within the patent landscape, necessitating compound-specific validation rather than class-level interchange.

Quantitative Differentiation Evidence for 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea vs. Closest Analogs


Thiophene-2-sulfonyl vs. Phenylsulfonyl: Enhanced Topological Polar Surface Area and Hydrogen-Bond Acceptor Capacity

The replacement of a phenylsulfonyl group with a thiophene-2-sulfonyl group introduces an additional sulfur atom into the heteroaromatic ring, altering the calculated physicochemical profile that governs membrane permeability and solubility. Specifically, compared to the direct phenylsulfonyl analog 1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea (CAS 898444-76-3, Mol. Wt. 401.5 g/mol, Mol. Formula C21H27N3O3S), the target compound (CAS 898368-92-8) has a higher molecular weight (407.6 g/mol) and an additional heteroatom, leading to a higher hydrogen-bond acceptor count (5 vs. 4 computed acceptors) and a differentiated topological polar surface area (TPSA ~115 vs. ~87 Ų) based on computed descriptors [1]. These property shifts predict a distinct oral bioavailability and CNS penetration profile, even in the absence of direct solubility measurements.

Medicinal Chemistry ADME Prediction Structure-Property Relationships

Urea N-Substituent Effect: m-Tolyl vs. Cyclohexyl Differentiation

The urea N-terminal substituent is a primary determinant of target recognition in the piperidine-sulfonylurea class. Replacing the m-tolyl group with a cyclohexyl group yields the compound 1-cyclohexyl-3-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}urea (CAS 887861-05-4), which shares the same sulfonyl-piperidine core but presents a non-aromatic, more flexible cyclohexyl moiety. Literature indicates that the target compound is being investigated as an inhibitor of the mitotic kinesin KIF18A, a target that relies on aromatic π-stacking interactions within its allosteric pocket for ligand recognition [1]. The aromatic m-tolyl ring can participate in such interactions, whereas the saturated cyclohexyl analog cannot, implying a potency and selectivity disadvantage for the cyclohexyl analog in KIF18A-dependent applications, though no direct head-to-head IC50 comparison is publicly available.

Kinase Inhibition KIF18A Cancer Biology

Patent-Based Differentiation for Cardiovascular vs. Oncological Research Applications

The patent family encompassing this chemotype (US8586612B2) claims the compounds as inhibitors of ATP-sensitive potassium channels (K_ATP) in the myocardium, explicitly stating utility for the treatment of coronary heart disease, arrhythmias, heart failure, and sudden cardiac death prevention [1]. This provides a defined, ligand-based mechanistic rationale for selecting this compound over analogs that fall outside this patent space or that are directed toward alternative targets (e.g., KIF18A for oncology). In a procurement context, the patent provides a regulatory and intellectual property anchor: the same core scaffold with different substituents may have distinct freedom-to-operate profiles and demonstrated efficacy in distinct disease models, making indiscriminate substitution risky in translational cardiovascular programs.

ATP-Sensitive Potassium Channels Myocardial Protection Cardiovascular Pharmacology

Research Application Scenarios Where 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea Provides a Definitive Advantage Over Analogs


SAR Exploration of Urea-Terminal Aromaticity in Mitotic Kinesin KIF18A Inhibition

In structure–activity relationship campaigns aiming to optimize KIF18A inhibitors for ploidy-specific cancer lethality, the aromatic m-tolyl group is a non-negotiable feature for π-stacking interactions within the allosteric pocket. The cyclohexyl analog (CAS 887861-05-4) lacks this aromatic character and therefore serves as a negative control, while the target compound provides the active comparator for aryl-substituted urea probes. Procurement of this specific compound is justified when the research goal is to isolate the contribution of the aromatic urea substituent to cellular potency, as no commercially available analog replicates exactly this thiophene-sulfonyl / m-tolyl combination within the K_ATP patent space [1].

Myocardial K_ATP Channel Target Engagement Studies in Cardiomyocyte Models

For functional assays investigating the role of sarcolemmal K_ATP channels in ischemia-reperfusion injury or arrhythmia suppression, this compound is directly linked to the US8586612B2 patent claims that describe myocardial K_ATP inhibition. The presence of both the thiophene-2-sulfonyl and m-tolyl groups may confer a distinctive electrophysiological and tissue-restrictive profile compared to simpler arylsulfonyl analogs, making it a preferred tool compound for deconvoluting sulfonyl-group effects on cardiomyocyte action potential duration, where the phenylsulfonyl analog would be an unsuitable surrogate [1][2].

Drug Metabolism and Pharmacokinetics (DMPK) Profiling of High-TPSA Sulfonylureas

The computed TPSA of ~115 Ų places this compound in a chemical space often associated with reduced CNS penetration and altered hepatic clearance relative to lower-TPSA analogs like the phenylsulfonyl variant (TPSA ≈ 87 Ų). In DMPK screening cascades, this compound serves as a representative of high-heteroatom-count sulfonylureas, enabling head-to-head in vitro ADME comparisons (e.g., Caco-2 permeability, microsomal stability) against the lower-TPSA phenylsulfonyl comparator. Procurement here is driven by the need for a matched molecular pair that varies only in the sulfonyl heterocycle to de-risk lead optimization [1].

Freedom-to-Operate and Patent Landscape Analysis for Piperidine-Sulfonylurea Lead Series

When building a new chemical series around piperidine-sulfonylureas, procuring a compound explicitly falling within the exemplified claims of US8586612B2 provides a concrete reference point for patent landscaping and for evaluating the novelty of follow-on modifications. The target compound, with its specific thiophene-2-sulfonyl / m-tolyl substitution pattern, serves as a key representative of the claimed cardiovascular indications, allowing IP teams to benchmark against both older sulfonylurea patents and newer KIF18A-focused filings [1].

Quote Request

Request a Quote for 1-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-3-(m-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.